
Clivorine
Vue d'ensemble
Description
CID 21606566 is a naturally occurring pyrrolizidine alkaloid found in various species of the genus Ligularia. It is known for its hepatotoxic and neurotoxic properties, which have been extensively studied in both in vitro and in vivo models . CID 21606566 is classified as an otonecine-type pyrrolizidine alkaloid, which distinguishes it from other types of pyrrolizidine alkaloids .
Applications De Recherche Scientifique
CID 21606566 has been extensively studied for its toxicological effects and potential therapeutic applications:
Mécanisme D'action
Target of Action
Clivorine, a naturally occurring pyrrolizidine alkaloid, primarily targets human hepatoma cells . It has been shown to inhibit cell proliferation and induce apoptosis in these cells .
Mode of Action
This compound interacts with its targets by inducing apoptosis and promoting autophagy . This is evidenced by the accumulation of autophagosomes, the enhancement of LC3B expression, and the increased conversion of LC3B-I to LC3B-II in the presence of a lysosomal inhibitor .
Biochemical Pathways
This compound affects two main biochemical pathways. The first pathway involves the metabolic activation of this compound to produce a toxic metabolite, pyrrolic ester . This is followed by the formation of bound pyrroles, dehydroretronecine, 7-glutathionyldehydroretronecine, and clivoric acid . The second pathway involves a direct hydrolysis to generate deacetylthis compound, a novel metabolite specific to female rats .
Pharmacokinetics
The metabolic activation of this compound is catalyzed by CYP3A1/2 isozymes . The extent of this activation is significantly lower in female rats due to lower levels of cyp3a1/2 . On the other hand, the direct hydrolysis to form deacetylthis compound is mediated by microsomal hydrolase A and is the predominant pathway in female rat liver microsomes .
Result of Action
The result of this compound’s action is a decrease in cell viability, as it inhibits cell proliferation and induces apoptosis . It also promotes autophagy, which plays a protective role against apoptosis at low levels of exposure .
Action Environment
The action of this compound is influenced by gender, with female rats being less susceptible to this compound intoxication than male rats . This is due to the higher extent of direct hydrolysis and a lower degree of metabolic activation in female rats .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of clivorine involves several steps, starting from basic organic compoundsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound is generally not common due to its toxic nature. extraction from natural sources, such as Ligularia species, is a more feasible method. The extraction process involves solvent extraction, purification, and crystallization to obtain pure this compound .
Analyse Des Réactions Chimiques
Types of Reactions
CID 21606566 undergoes various chemical reactions, including:
Oxidation: CID 21606566 can be oxidized to form clivoric acid and other metabolites.
Reduction: Reduction reactions can convert clivorine into less toxic derivatives.
Substitution: CID 21606566 can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often require the use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include clivoric acid, deacetylthis compound, and various substituted derivatives .
Comparaison Avec Des Composés Similaires
CID 21606566 is compared with other pyrrolizidine alkaloids such as:
- Senecionine
- Seneciphylline
- Monocrotaline
- Riddelline
- Ligularine
- Senkirkine
Uniqueness
CID 21606566 is unique due to its otonecine structure, which differentiates it from retronecine-type pyrrolizidine alkaloids. This structural difference influences its chemical behavior, toxicity, and biological effects .
Propriétés
IUPAC Name |
(1R,4Z,6S,7S)-7-acetyloxy-4-ethenyl-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadeca-4,11-dien-17-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO7/c1-6-15-11-13(2)20(4,29-14(3)23)19(25)27-12-16-7-9-22(5)10-8-17(21(16,22)26)28-18(15)24/h6-7,11,13,17H,1,8-10,12H2,2-5H3/b15-11-/t13-,17+,20-,21?,22?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEGVHSDONMXATH-LKVOMWJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=C(C(=O)OC2CC[N+]3(C2(C(=CC3)COC(=O)C1(C)OC(=O)C)[O-])C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C(\C(=O)O[C@@H]2CC[N+]3(C2(C(=CC3)COC(=O)[C@@]1(C)OC(=O)C)[O-])C)/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020334 | |
| Record name | Clivorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33979-15-6 | |
| Record name | Clivorine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3020334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


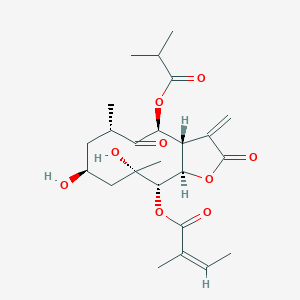
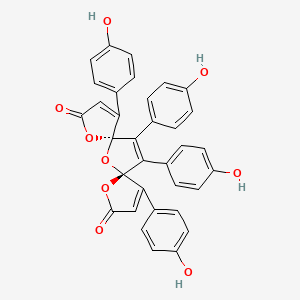

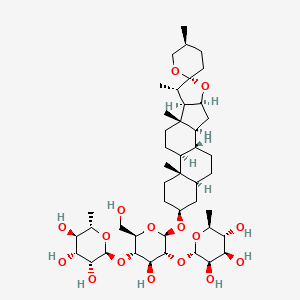
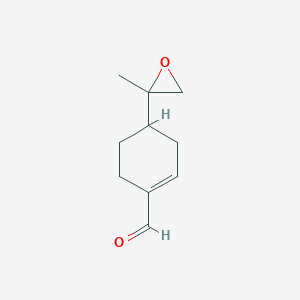

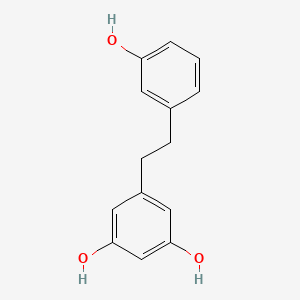
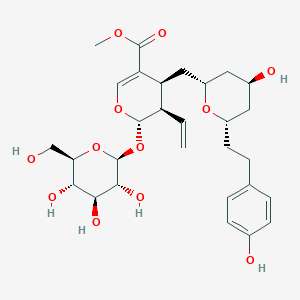
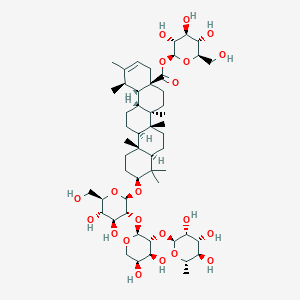
![(16S)-11,18,19,21-tetrahydroxy-7,7-dimethyl-16-prop-1-en-2-yl-2,8-dioxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4(9),5,10,17(22),18,20-octaen-13-one](/img/structure/B1259228.png)


![(1R,3R,8R,12Z,19E,21Z,25R,26S)-14-hydroxy-5,13,17,26-tetramethylspiro[2,10,16,24,29-pentaoxapentacyclo[23.2.1.115,18.03,8.08,26]nonacosa-4,12,19,21-tetraene-27,2'-oxirane]-11,23-dione](/img/structure/B1259233.png)

